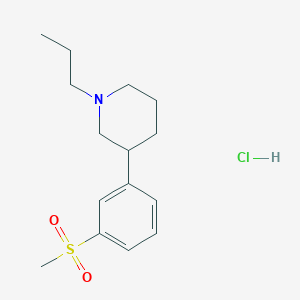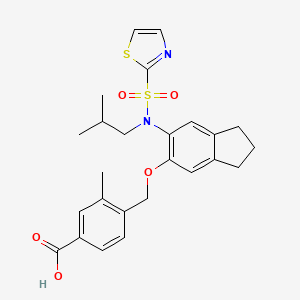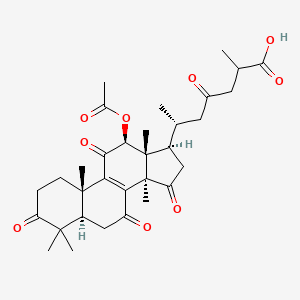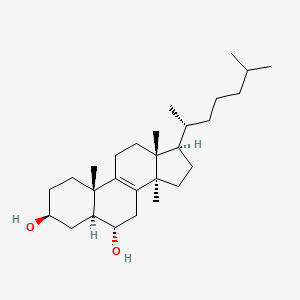
(S)-furalaxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-furalaxyl is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate that has S configuration. It is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate and a L-alanine derivative. It is an enantiomer of a (R)-furalaxyl.
Aplicaciones Científicas De Investigación
Enantioselectivity in Bioaccumulation and Toxicity
- Studies have shown that (S)-furalaxyl, as a chiral pesticide, exhibits significant enantiomerization and enantioselective bioaccumulation in Tenebrio molitor larvae. This research underscores the importance of considering enantioselectivity in the environmental behavior of pesticides (Yin et al., 2017).
- This compound demonstrates distinct acute toxicity effects and bioaccumulation patterns in different organisms, such as Scenedesmus obliquus and Eisenia foetida, highlighting the enantioselective toxic effects of this compound (Cheng et al., 2018); (Qin et al., 2014).
Degradation and Environmental Impact
- The enantioselective degradation of this compound by microorganisms such as Brevibacillus brevis has been documented, providing insights into the environmental fate and impact of this fungicide (Sulimma et al., 2013).
- The environmental behavior of this compound in agricultural soils, including aspects like leaching and degradation, has been studied, revealing its enantioselective interaction with the environment (Qin et al., 2014).
Mode of Action in Plant Protection
- The systemic fungicide this compound has been used in controlling diseases caused by phycomycetes, with its primary effect involving the impaired biosynthesis of RNA, which affects nuclear division in pathogens (Fisher & Hayes, 1982).
- This compound's potential in controlling Phytophthora fruit rot in apple and pear orchards through soil treatment has been explored, showing its effectiveness in suppressing the pathogen (Harris, 1979).
Epigenetic and Molecular Impact
- The toxiciepigenetics of this compound, specifically its impact on DNA methylation levels, have been studied, providing insights into the non-genotoxic mechanisms of its toxicological effects (Yin et al., 2017).
Photochemical Behavior and Degradation
- Research on the photodegradation of this compound and its transformation into various photoproducts under different light conditions has been conducted, highlighting the environmental impact of its photolytic fate (Iesce et al., 2004).
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
methyl (2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3/t13-/m0/s1 |
Clave InChI |
CIEXPHRYOLIQQD-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)C2=CC=CO2 |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



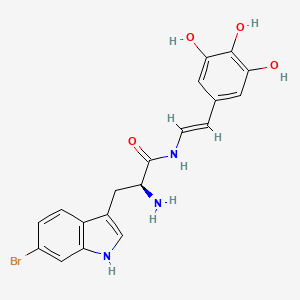
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
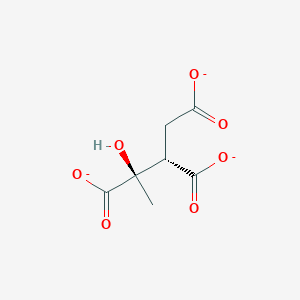
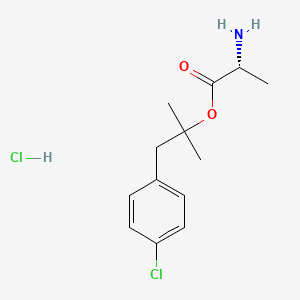
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
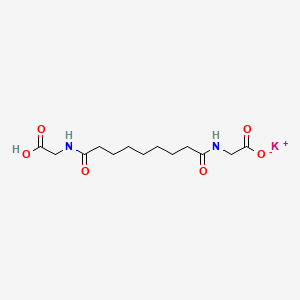
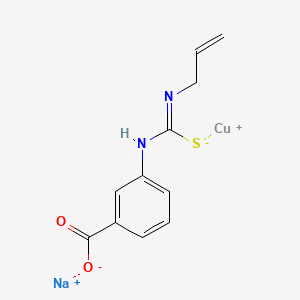
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
